![molecular formula C16H15ClFN3O2 B2384097 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 2034299-66-4](/img/structure/B2384097.png)
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone
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Description
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone, also known as CPFE, is a chemical compound that has garnered significant attention in the scientific research community. It is a synthetic compound that has shown promising results in various studies related to its mechanism of action, physiological effects, and potential therapeutic applications.
Scientific Research Applications
Synthesis and Derivatization
The synthesis and derivatization of related heterocyclic compounds have been a subject of study due to their potential therapeutic applications. For instance, the process development of Voriconazole, a broad-spectrum triazole antifungal agent, involves the synthesis of related heterocyclic compounds through the addition of a pyrimidine derivative to an ethanone compound. This synthesis involves careful consideration of stereochemistry and diastereoselection, utilizing organozinc derivatives for effective synthesis (Butters et al., 2001).
Antibacterial Activity
The microwave-assisted synthesis of compounds containing pyrimidine and piperidine or pyrrolidine groups has been explored for their antibacterial activity. These studies involve the synthesis of compounds like 1-(4-(piperidin-1-yl)phenyl)ethanone and its derivatives, followed by screening for antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010). Similar research has focused on the synthesis of pyrimidine imines and thiazolidinones with incorporated piperidine or pyrrolidine groups, also evaluated for their antibacterial activities (Merugu, Ramesh, & Sreenivasulu, 2010).
properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-8-19-16(20-9-12)23-14-5-6-21(10-14)15(22)7-11-1-3-13(18)4-2-11/h1-4,8-9,14H,5-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNZPZOGTIFUDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone |
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